4-Benzyl-2-ethylmorpholine

Description

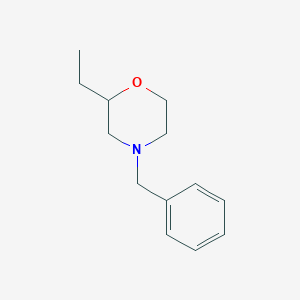

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-benzyl-2-ethylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-2-13-11-14(8-9-15-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

InChI Key |

QZLXZHZAMJLXIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzyl 2 Ethylmorpholine and Its Analogues

Strategies for the Construction of the 4-Benzyl-2-ethylmorpholine Scaffold

The construction of the 2-substituted morpholine (B109124) framework can be achieved through various synthetic routes, often focusing on the efficient and controlled formation of the heterocyclic ring.

Achieving high stereoselectivity is crucial in the synthesis of chiral morpholines, as the biological activity of enantiomers can differ significantly. Asymmetric hydrogenation and copper-promoted oxyamination are two powerful strategies for this purpose.

Asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) provides a highly efficient method for establishing the stereocenter at the 2-position. rsc.orgrsc.org This approach forms the desired stereocenter after the cyclization of the unsaturated ring. rsc.orgnih.govresearchgate.net Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained in excellent yields and with high enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgrsc.orgnih.gov

Another significant stereoselective method is the copper(II)-promoted oxyamination of alkenes. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across an alkene. This process can generate 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity, offering a direct route to complex morpholine structures from acyclic precursors. nih.gov

The formation of the morpholine ring itself is a critical step, which can be accomplished through several types of cyclization reactions. Intramolecular cyclization is a common and effective strategy. One representative method involves reacting an appropriate amino alcohol derivative with chloroacetyl chloride, followed by treatment with a base like potassium hydroxide to induce ring closure, yielding a morpholinone intermediate. researchgate.netresearchgate.net This intermediate can then be reduced to the desired morpholine.

Palladium-catalyzed aerobic oxidative cyclization of alkenes provides another route to six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Furthermore, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the morpholine ring system in good yields. organic-chemistry.org These methods highlight the versatility of cyclization strategies in accessing the core morpholine scaffold.

Catalytic hydrogenation is not only a method for stereoselective synthesis but also a fundamental tool in the broader synthesis of morpholines and other N-heterocycles. nih.govresearchgate.net It is recognized as one of the most powerful methods for creating chiral molecules due to its high efficiency and atom economy. rsc.orgnih.gov In the context of 2-substituted morpholines, the asymmetric hydrogenation of dehydromorpholines is particularly noteworthy. nih.gov

The success of this method often relies on the choice of catalyst. Research has shown that a SKP–Rh complex bearing a large bite angle is highly effective for the hydrogenation of 2-substituted dehydromorpholines, delivering products in quantitative yields and with excellent enantioselectivity. nih.gov This reaction can be performed on a gram scale, demonstrating its practical utility for producing key intermediates for bioactive compounds. nih.gov

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | (R,R,Sp,Sp)-iPr-SKP/Rh(cod)2BF4 | 97 | 92 |

| N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | (R,R,Sp,Sp)-iPr-SKP/Rh(cod)2BF4 | >99 | 93 |

| N-Cbz-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | (R,R,Sp,Sp)-iPr-SKP/Rh(cod)2BF4 | >99 | 94 |

| N-Cbz-2-(naphthalen-2-yl)-5,6-dihydro-4H-1,4-oxazine | (R,R,Sp,Sp)-iPr-SKP/Rh(cod)2BF4 | >99 | 93 |

This table presents a selection of results from the asymmetric hydrogenation of various 2-substituted dehydromorpholines, adapted from research findings. nih.govresearchgate.net

The synthesis of the this compound scaffold can also begin from precursors containing key amine and carbonyl functionalities. A versatile approach involves the use of a cyanomorpholine intermediate, such as 4-benzyl-2-cyanomorpholine. google.com This intermediate can be reacted with a Grignard reagent, which attacks the nitrile to form a ketone after acidic workup. The resulting carbonyl group is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol. google.com

Alternatively, a morpholinone (a cyclic amide or lactam) can serve as a key precursor. For example, a 4-benzyl-2-substituted-morpholin-5-one can be reduced to the corresponding morpholine. prepchem.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, effectively converting the carbonyl group of the lactam into a methylene group to complete the formation of the morpholine ring. prepchem.comresearchgate.net

Chemical Derivatization and Functionalization at the Morpholine Ring and Side Chains

Once the core morpholine scaffold is constructed, it can be further modified to introduce diverse functionalities, which is a common strategy in drug discovery to modulate the properties of the molecule.

The introduction of a carboxylate group, particularly at the 2-position of the morpholine ring, creates a valuable synthetic handle for further derivatization. The synthesis of 4-benzyl-morpholine-2-carboxylic acid can be achieved through various multi-step sequences. A common strategy involves the reaction of 4-benzylchloromethane with morpholine, followed by a reaction with bromoacetic acid and subsequent hydrolysis to yield the target carboxylic acid.

To obtain the corresponding ethyl ester, Ethyl 4-Benzylmorpholine-2-carboxylate, a standard Fischer esterification can be performed. This involves reacting the 4-benzyl-morpholine-2-carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester. This transformation converts the carboxylic acid into a less polar and often more synthetically versatile ester group, which can be used in subsequent coupling reactions or other modifications.

Synthesis of Halogenated Benzylmorpholine Derivatives (e.g., 4-Benzyl-2-chloromethyl-morpholine)

The synthesis of halogenated benzylmorpholine derivatives, such as 4-benzyl-2-chloromethyl-morpholine, is a key transformation that introduces a reactive handle for further molecular elaboration. A common strategy for the synthesis of such compounds involves the conversion of a corresponding alcohol. For instance, (R)-4-benzyl-2-(hydroxymethyl)morpholine can serve as a precursor to its chlorinated analogue.

The transformation of the hydroxyl group into a chlorine atom can be achieved using various standard chlorinating agents. A prevalent method involves the use of thionyl chloride (SOCl₂) or a triphenylphosphine/carbon tetrachloride system. The reaction with thionyl chloride typically proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first converted into a good leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion.

A general procedure for the synthesis of 4-benzyl-2-chloromethyl-morpholine is outlined below:

(R)-4-benzyl-2-(hydroxymethyl)morpholine is dissolved in an appropriate aprotic solvent, such as dichloromethane or chloroform.

The solution is cooled in an ice bath to maintain a low temperature.

Thionyl chloride is added dropwise to the stirred solution. The reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the HCl generated during the reaction.

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

Purification of the crude product is typically achieved through column chromatography on silica gel.

This synthetic route provides a reliable method for accessing 4-benzyl-2-chloromethyl-morpholine, a versatile intermediate for the synthesis of more complex molecules.

Formation of N-Substituted Morpholine Analogs with Varying Side Chains

The secondary amine functionality of the morpholine ring in derivatives like this compound allows for a wide range of N-substitution reactions, leading to the formation of diverse analogues with varying side chains. These transformations are crucial for modulating the physicochemical and biological properties of the parent molecule. The primary methods for introducing new side chains at the nitrogen atom are N-alkylation and N-acylation.

N-Alkylation:

N-alkylation involves the reaction of the morpholine nitrogen with an alkyl halide or a similar electrophilic species. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., bromide, iodide, or tosylate).

A general procedure for the N-alkylation of a morpholine derivative is as follows:

The morpholine derivative is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

A base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger.

The alkylating agent (e.g., an alkyl bromide or iodide) is added to the reaction mixture.

The mixture is heated to facilitate the reaction, and the progress is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is worked up by filtration to remove the base and evaporation of the solvent.

The resulting crude product is purified by column chromatography or crystallization.

This method can be used to introduce a wide variety of alkyl, benzyl (B1604629), and other side chains onto the morpholine nitrogen.

N-Acylation:

N-acylation introduces an acyl group to the morpholine nitrogen, forming an amide linkage. This is typically achieved by reacting the morpholine derivative with an acyl chloride or an acid anhydride. The reaction is a nucleophilic acyl substitution.

A general procedure for the N-acylation of a morpholine derivative is as follows:

The morpholine derivative is dissolved in a non-protic solvent, such as dichloromethane or tetrahydrofuran (THF).

A base, often a tertiary amine like triethylamine or pyridine, is added to neutralize the acid byproduct.

The acylating agent (e.g., acetyl chloride or benzoyl chloride) is added dropwise to the cooled solution.

The reaction is typically stirred at room temperature until completion.

The work-up involves washing the reaction mixture with an aqueous solution to remove the salt byproduct and excess reagents.

The organic layer is dried, and the solvent is evaporated to yield the N-acylated morpholine derivative, which can be further purified if necessary.

These synthetic methodologies provide a versatile platform for creating a library of N-substituted morpholine analogs with diverse side chains, enabling the exploration of structure-activity relationships.

Generation of Quaternary Morpholinium Salts (e.g., 4-Benzyl-4-ethylmorpholinium Cations)

The nitrogen atom in this compound, being a tertiary amine, can be further alkylated to form a quaternary morpholinium salt. This process, known as quaternization, results in a positively charged nitrogen atom and introduces a new substituent. The synthesis of 4-benzyl-4-ethylmorpholinium cations is a representative example of this transformation.

The quaternization reaction is typically achieved by treating the tertiary amine with an alkylating agent, such as an alkyl halide. The reaction proceeds through a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of the alkylating agent and the reaction conditions can influence the yield and purity of the resulting quaternary salt.

A detailed procedure for the synthesis of a 4-benzyl-4-alkylmorpholinium salt, analogous to the 4-benzyl-4-ethylmorpholinium cation, is exemplified by the synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride nih.gov. This procedure can be adapted for the synthesis of the ethyl analogue by substituting pentyl bromide with ethyl bromide or a similar ethylating agent.

General Synthetic Procedure:

The starting tertiary amine, 4-benzylmorpholine (B76435) (or a 2-substituted derivative like this compound), is dissolved in a suitable solvent, such as acetonitrile.

An equimolar amount of the alkylating agent, for instance, ethyl bromide, is added to the solution.

A base, such as potassium carbonate, may be added to the reaction mixture.

The reaction mixture is heated under reflux with stirring for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is then worked up by dissolving it in water and extracting the product with an organic solvent like chloroform.

After evaporation of the extraction solvent, the crude product is obtained and can be purified by crystallization or column chromatography.

The resulting quaternary morpholinium salts are ionic compounds and often exhibit different solubility profiles compared to their tertiary amine precursors.

| Starting Material | Alkylating Agent | Product |

| This compound | Ethyl Bromide | 4-Benzyl-4-ethyl-2-ethylmorpholinium Bromide |

| 4-Benzylmorpholine | Pentyl Bromide | 4-Benzyl-4-pentylmorpholinium Bromide |

| 4-Ethylmorpholine (B86933) | Benzyl Chloride | 4-Benzyl-4-ethylmorpholinium Chloride |

Incorporation into Complex Molecular Architectures (e.g., Thiazole-Morpholine Hybrids)

The morpholine scaffold, including derivatives like this compound, can be incorporated into more complex molecular architectures to generate hybrid molecules with potentially enhanced biological activities. One such class of hybrid molecules is the thiazole-morpholine series. The synthesis of these hybrids often involves the construction of the thiazole (B1198619) ring from a morpholine-containing precursor.

A well-established method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comyoutube.comresearchgate.netrsc.org This reaction typically involves the condensation of an α-haloketone with a thioamide. To create a thiazole-morpholine hybrid, a morpholine-containing thioamide can be used as one of the key starting materials.

General Synthetic Strategy for Thiazole-Morpholine Hybrids:

Synthesis of a Morpholine-Containing Thioamide: A morpholine derivative can be reacted with an isothiocyanate to form the corresponding thiourea, which serves as the thioamide component in the Hantzsch synthesis. For example, reacting a substituted morpholine with phenyl isothiocyanate in a solvent like THF at elevated temperatures can yield the desired N-phenyl-N'-morpholinylthiourea. semanticscholar.org

Hantzsch Thiazole Synthesis: The synthesized morpholine-containing thioamide is then reacted with an α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent system, such as a mixture of ethanol and DMF, at an elevated temperature. semanticscholar.org

The general reaction scheme is as follows:

Step 1: Thioamide Formation Morpholine-R + Ph-N=C=S → Morpholine-R-C(=S)NH-Ph

Step 2: Thiazole Ring Formation Morpholine-R-C(=S)NH-Ph + Br-CH₂-CO-Ar → Thiazole-Morpholine Hybrid

The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

This synthetic approach allows for the modular construction of a variety of thiazole-morpholine hybrids by varying the substituents on both the morpholine and the α-haloketone starting materials.

| Morpholine Precursor | Reagents | Intermediate | Final Product |

| Substituted Morpholine | Phenyl isothiocyanate | N-Aryl-N'-morpholinylthiourea | 2-(Arylamino)-4-aryl-thiazole with morpholine substituent |

| 4-Aminomorpholine | α-haloketone, Thiourea | - | 2-Amino-4-aryl-thiazole with morpholine at position 4 |

Reaction Mechanism Elucidation in this compound Synthesis and Transformations

Mechanistic Studies of Substitution Reactions for Morpholine Functionalization

The functionalization of the morpholine ring, including derivatives like this compound, often involves nucleophilic substitution reactions. Understanding the mechanisms of these reactions is crucial for controlling the regioselectivity and stereoselectivity of the synthetic transformations. The two primary mechanisms for nucleophilic substitution are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. organic-chemistry.orgfiveable.me

SN2 Mechanism:

In the context of morpholine functionalization, the SN2 mechanism is prevalent. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry at the reaction center. For example, in the synthesis of 4-benzyl-2-chloromethyl-morpholine from the corresponding alcohol using thionyl chloride, the reaction proceeds through an intermediate that is attacked by a chloride ion in an SN2 fashion.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly slow down or prevent an SN2 reaction.

SN1 Mechanism:

The SN1 mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This mechanism typically leads to a racemic mixture of products if the reaction center is chiral. SN1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary or benzylic halides) and in the presence of polar protic solvents. While less common for direct functionalization on the morpholine ring itself, this mechanism can be relevant for reactions involving substituents attached to the morpholine core.

Mechanistic Studies:

Mechanistic studies of substitution reactions on morpholine derivatives often involve kinetic experiments to determine the rate law of the reaction. The stereochemical outcome of the reaction provides strong evidence for the operative mechanism. Computational studies, such as density functional theory (DFT) calculations, can also be employed to model the reaction pathway, calculate activation energies, and visualize the transition states, providing deeper insight into the reaction mechanism. For instance, studies on the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with morpholine have suggested a mechanism that is borderline between a concerted and a stepwise pathway. researchgate.net

Catalytic Reaction Mechanism Investigations (e.g., Urethane Formation Catalysis)

Morpholine and its derivatives, including N-alkylated versions like this compound, can act as catalysts in various organic reactions. A notable example is their role in catalyzing the formation of urethanes from isocyanates and alcohols, a fundamental reaction in the production of polyurethanes.

The mechanism of amine-catalyzed urethane formation has been the subject of both experimental and computational investigations. mdpi.comdntb.gov.uanih.govnih.govnih.gov It is generally accepted that the tertiary amine catalyst does not simply act as a Brønsted base to activate the alcohol. Instead, a more complex mechanism is operative.

Proposed Catalytic Cycle:

A theoretical study on the urethane formation catalyzed by morpholine and 4-methylmorpholine suggests a seven-step mechanism. nih.govnih.gov The catalytic cycle can be summarized as follows:

Formation of a Catalyst-Alcohol Complex: The first step involves the formation of a hydrogen-bonded complex between the morpholine catalyst and the alcohol.

Addition of Isocyanate: The isocyanate then approaches this complex to form a trimolecular reactant complex.

Nucleophilic Attack and Proton Transfer: The oxygen of the alcohol attacks the carbonyl carbon of the isocyanate, while a proton is transferred from the alcohol to the nitrogen of the isocyanate, facilitated by the morpholine catalyst. This occurs through a cyclic transition state.

Formation of a Zwitterionic Intermediate: This concerted step leads to the formation of a zwitterionic intermediate.

Product Formation and Catalyst Regeneration: The intermediate then collapses to form the urethane product and regenerate the morpholine catalyst.

Computational studies have shown that the presence of the morpholine catalyst significantly lowers the activation energy of the reaction compared to the uncatalyzed pathway. nih.govnih.gov 4-Methylmorpholine was found to be a slightly more effective catalyst than morpholine, which is attributed to its higher proton affinity. dntb.gov.uanih.govnih.gov

Experimental kinetic studies on the alcoholysis of phenyl isocyanate in the presence of cyclic amine catalysts, including N-ethylmorpholine, have provided data that aligns with the proposed mechanisms. mdpi.com The Arrhenius activation energies for these reactions have been determined experimentally.

Kinetic Data for Urethane Formation with Cyclic Amine Catalysts mdpi.com

| Catalyst | Temperature (°C) | Rate Constant, k (10⁻³ M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) |

| N-Ethylmorpholine | 25 | 1.8 ± 0.1 | 29.7 ± 1.5 |

| N-Ethylmorpholine | 35 | 2.8 ± 0.1 | |

| N-Ethylmorpholine | 45 | 4.3 ± 0.2 | |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 25 | 24.3 ± 1.2 | 24.8 ± 1.2 |

| 1,2-Dimethylimidazole (1,2-DMI) | 25 | 1.1 ± 0.1 | 51.8 ± 2.6 |

These investigations highlight the important role of morpholine derivatives as organocatalysts and provide a detailed understanding of the reaction pathways at a molecular level.

Understanding the Stereochemical Control in Chiral Auxiliary Synthesis

The synthesis of enantiomerically pure morpholine derivatives, such as this compound, is of significant interest due to the prevalence of the chiral morpholine motif in numerous bioactive compounds and drug candidates. nih.govsemanticscholar.org Achieving stereochemical control, particularly at the C-2 position, is crucial. Asymmetric synthesis strategies for 2-substituted chiral morpholines often focus on three main approaches: forming the stereocenter before cyclization, during the ring-closing event, or after the morpholine ring has been formed. researchgate.netresearchgate.net

A highly effective "after cyclization" method involves the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govsemanticscholar.org This technique utilizes transition-metal catalysts to achieve high levels of enantioselectivity. For instance, the use of a bisphosphine-rhodium complex with a large bite angle has proven successful in producing a variety of 2-substituted chiral morpholines. nih.govrsc.org This method offers quantitative yields and excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). nih.govsemanticscholar.org The reaction can be performed on a gram scale, demonstrating its utility for preparing significant quantities of key intermediates for drug synthesis. nih.gov While asymmetric hydrogenation has been explored for 3-substituted morpholines, its application to 2-substituted variants represents a significant advancement, as it was previously an unreported and challenging transformation. researchgate.net

The general strategies for asymmetric synthesis of the morpholine ring are summarized below:

| Synthesis Strategy | Description |

|---|---|

| Before Cyclization | The stereocenter at the C-2 or C-3 position is established in the acyclic precursor before the ring is formed. researchgate.netresearchgate.net |

| During Cyclization | The stereocenter is created concurrently with the formation of the morpholine ring, for example, through organocatalyzed intramolecular aza-Michael additions. nih.govresearchgate.net |

| After Cyclization | An existing prochiral unsaturated morpholine is subjected to an enantioselective reaction, such as asymmetric hydrogenation, to generate the stereocenter. nih.govresearchgate.netresearchgate.net |

Optimization and Scale-Up Considerations for this compound Syntheses

The transition from laboratory-scale synthesis to larger-scale industrial production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include the choice of solvent, reaction conditions, catalyst performance, and purification methods.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the stereochemical outcome. For the N-benzylation step, which involves reacting a 2-ethylmorpholine precursor with a benzyl halide, various solvents can be employed. Acetonitrile is a common choice, often used in conjunction with a base like potassium carbonate. mdpi.comnih.gov The reaction is typically heated under reflux to drive it to completion. mdpi.comnih.gov For the reduction of a morpholin-5-one precursor to form the morpholine ring, a mixed solvent system, such as benzene and ether, has been utilized. prepchem.com

The reaction conditions, including temperature, pressure, and reaction time, must be fine-tuned. In the asymmetric hydrogenation of dehydromorpholines, hydrogen pressure can impact the reaction's success, with pressures ranging from 10 to 50 atm being explored. semanticscholar.org Reaction times are also optimized, typically running for 12 to 24 hours to ensure complete conversion. semanticscholar.org The selection of the base is also important; in reactions involving benzyl chloride, potassium carbonate is frequently used to neutralize the acid generated and facilitate the N-alkylation process. nih.govresearchgate.net

The table below illustrates the effect of different solvents on a model N-benzylation reaction.

| Solvent | Base | Temperature | Yield |

| Acetonitrile | K₂CO₃ | Reflux | High mdpi.comnih.gov |

| Ethanol | K₂CO₃ | Reflux | Moderate-High nih.gov |

| Dimethylformamide (DMF) | Various | Varied | Can facilitate reactions involving amines mdpi.com |

| Polyethylene Glycol (PEG-400) | K₂CO₃ | Room Temperature | High (in related phosphonate synthesis) researchgate.net |

Catalyst Efficiency and Selectivity in Preparative Chemistry

Catalysts play a pivotal role in the synthesis of this compound, both in the formation of the chiral center and in the N-alkylation step.

For establishing the stereochemistry at the C-2 position via asymmetric hydrogenation, the catalyst's efficiency and selectivity are paramount. Rhodium complexes with chiral bisphosphine ligands, such as the SKP-Rh complex, have demonstrated high performance, yielding products with up to 99% ee. nih.gov The catalyst loading can be kept low (e.g., 1.05 mol%), making the process atom-economical and suitable for scale-up. semanticscholar.org

For the N-benzylation step, while often conducted as a direct alkylation with a benzyl halide, catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer a greener alternative. These reactions couple an amine with an alcohol (e.g., morpholine with benzyl alcohol), eliminating the need for pre-halogenated reagents and producing water as the only byproduct. Transition metal catalysts based on palladium, nickel, or iron have been developed for such N-alkylation reactions. researchgate.net For example, a nitrogen-doped carbon-coated iron-nickel alloy (Fe₂Ni₂@CN) has shown excellent activity in the N-alkylation of amines with benzyl alcohol, achieving yields up to 99%. researchgate.net The magnetic properties of such catalysts can also simplify their removal and recycling, which is a significant advantage in industrial processes. researchgate.net

| Catalytic Process | Catalyst Example | Substrates | Key Advantage |

| Asymmetric Hydrogenation | SKP-Rh complex | Dehydromorpholine + H₂ | High enantioselectivity (up to 99% ee) nih.gov |

| N-Alkylation (Borrowing Hydrogen) | Fe₂Ni₂@CN | Morpholine + Benzyl Alcohol | High yield (99%), green methodology, catalyst recyclability researchgate.net |

| N-Alkylation (Direct) | KI/K₂CO₃ | Amine + Benzyl Halide | Catalytic system for promoting alkylation researchgate.net |

Purification Techniques for Academic and Industrial Applications

The final stage of synthesis involves the isolation and purification of this compound to meet the required purity standards for its intended application. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

For academic, lab-scale preparations, column chromatography is a common and effective method for achieving high purity. nih.gov After the reaction is complete, the mixture is typically worked up by removing the solvent, dissolving the residue in water to remove inorganic salts (like potassium carbonate), and then extracting the product into an organic solvent such as chloroform. nih.gov The crude product obtained after evaporating the extraction solvent is then purified on a silica gel column.

For industrial-scale applications, while column chromatography is less practical due to cost and solvent consumption, other techniques are preferred. These include:

Crystallization: If the final product is a solid, crystallization is a highly effective and scalable method for achieving high purity. The crude product is dissolved in a suitable solvent system and allowed to crystallize, leaving impurities behind in the mother liquor.

Distillation: If the product is a liquid with a suitable boiling point, distillation (potentially under vacuum for high-boiling compounds) can be used to separate it from less volatile or more volatile impurities.

Extraction: Liquid-liquid extraction is a crucial part of the initial work-up to separate the product from inorganic byproducts and water-soluble impurities. nih.gov

The selection of an appropriate purification strategy is essential for obtaining a final product with the desired specifications in a cost-effective and scalable manner.

Biological Activities and Mechanistic Pharmacology of 4 Benzyl 2 Ethylmorpholine Analogues Through in Vitro and Preclinical Research Concepts

In Vitro Enzyme Inhibition and Modulation Studies

The interaction of 4-Benzyl-2-ethylmorpholine analogues with specific enzymes is a critical area of investigation to understand their mechanism of action. In vitro studies have concentrated on their potential to inhibit enzymes such as Carbonic Anhydrase-II and Acetylcholinesterase, providing insights into their inhibitory potency and kinetics.

Evaluation of Carbonic Anhydrase-II (CA-II) Inhibitory Potential of Morpholine (B109124) Thiazole (B1198619) Derivatives

Carbonic Anhydrase-II (CA-II) is a zinc-containing enzyme involved in numerous physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govnih.gov A series of newly synthesized morpholine-based thiazole derivatives have been evaluated for their inhibitory activity against bovine Carbonic Anhydrase-II (bCA-II). nih.govresearchgate.net

Research has shown that these compounds exhibit varying degrees of inhibitory action against the CA-II enzyme. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the 4-phenyl moiety of the thiazole ring significantly influence potency. For instance, derivatives with a 4-para-nitrophenyl substitution generally showed greater potency compared to those with unsubstituted or 4-para-chlorophenyl groups. rsc.org Notably, an N-ethyl-morpholine derivative bearing a 4-para-nitrophenyl group (compound 24 ) was identified as the most potent inhibitor in one study, with an IC50 value of 14.68 μM. nih.gov This enhanced activity is partly attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's physicochemical properties, facilitating interaction with the enzyme's active site. nih.gov Several derivatives demonstrated greater affinity for the enzyme than the standard inhibitor, acetazolamide. nih.govresearchgate.net

| Compound Category | Substitution Pattern | IC50 Range (μM) | Most Potent Example (IC50 μM) | Source |

|---|---|---|---|---|

| 4-para-nitrophenyl derivatives | NO₂ at para position of phenyl ring | 14–20 | 14.68 | rsc.org |

| Unsubstituted 4-phenyl derivatives | No substitution on phenyl ring | 24–46 | - | rsc.org |

| 4-para-chlorophenyl derivatives | Cl at para position of phenyl ring | 31–59 | - | rsc.org |

Assessment of Acetylcholinesterase Inhibition by Related Morpholine Structures

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary target for the management of Alzheimer's disease. tandfonline.com Various studies have explored the potential of morpholine-containing compounds as AChE inhibitors.

A series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group were synthesized and tested for their anti-cholinesterase activities. mdpi.com Several of these compounds exhibited inhibitory activity comparable to the reference drug galantamine. mdpi.com For example, compound 11g from this series was identified as the most potent dual inhibitor of both AChE and Butyrylcholinesterase (BChE), with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com In another study, morpholine-based chalcones were evaluated, with compound MO5 showing the most potent AChE inhibition with an IC50 value of 6.1 µM. tandfonline.com However, research on phenoxyethyl morpholine derivatives indicated they were generally less potent cholinesterase inhibitors compared to their phenoxyethyl piperidine (B6355638) counterparts. tandfonline.comnih.gov

| Compound Series | Most Potent Compound | AChE IC50 (μM) | Source |

|---|---|---|---|

| 4-N-phenylaminoquinoline derivatives | 11g | 1.94 ± 0.13 | mdpi.com |

| Morpholine-based chalcones | MO5 | 6.1 | tandfonline.com |

| Morpholine bound quinoline (B57606) hybrids | 44b | 0.12 ± 0.02 | tandfonline.com |

Kinetic Characterization of Enzyme-Ligand Interactions (e.g., Ki Determination)

To further elucidate the mechanism of enzyme inhibition, kinetic studies are performed to determine parameters such as the inhibition constant (Ki), which quantifies the binding affinity of an inhibitor to an enzyme.

For the most potent morpholine thiazole derivative inhibiting Carbonic Anhydrase-II (compound 24 ), kinetic analysis was conducted. nih.govnih.gov The study revealed that the compound exhibited concentration-dependent inhibition, and its inhibition constant (Ki) was determined to be 9.64 ± 0.007 μM. nih.govresearchgate.net This value provides a precise measure of the inhibitor's potency at the molecular level. In the context of acetylcholinesterase inhibition, kinetic analysis of morpholine-based chalcones demonstrated that compound MO5 acted as a reversible competitive inhibitor with a Ki value of 2.52 µM, while compound MO9 was a reversible noncompetitive inhibitor with a Ki of 7.04 µM. tandfonline.com Such kinetic studies are crucial for understanding how these analogues interact with the enzyme's active or allosteric sites. tandfonline.com

In Vitro Cell-Based Biological Efficacy Assays

Cell-based assays offer a more biologically relevant context to evaluate the potential therapeutic effects of compounds by measuring their activity in living cells. Analogues of this compound have been screened for their efficacy in assays measuring antiproliferative and antitrypanosomal activities.

Antiproliferative Activity in Neoplastic Cell Lines

The potential for morpholine-containing compounds to inhibit the growth of cancer cells has been investigated across various neoplastic cell lines. In one study, novel pyrimidine-morpholine hybrids were synthesized and evaluated for their cytotoxic effects against human colon adenocarcinoma (SW480) and breast cancer (MCF-7) cell lines using the MTT assay. nih.gov

The results indicated that these derivatives possessed significant cytotoxic potential. nih.gov Compound 2g was identified as the most potent, with an IC50 value of 5.10 ± 2.12 μM against the SW480 cell line, which was comparable to the standard drug 5-Fluorouracil (IC50 = 4.90 ± 0.83 μM). nih.gov The study also noted that the pyrimidine-morpholine derivatives generally showed higher cytotoxic activity in the SW480 cell line compared to the MCF-7 line. nih.gov Other research on different morpholine-based ligands and their metal complexes has also reported antiproliferative activity against MCF-7 and colon carcinoma C26 cells. nih.gov

| Compound | SW480 Cell Line IC50 (μM) | MCF-7 Cell Line IC50 (μM) | Source |

|---|---|---|---|

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 | nih.gov |

| 5-Fluorouracil (Standard) | 4.90 ± 0.83 | - | nih.gov |

| Cisplatin (Standard) | 16.10 ± 1.10 | - | nih.gov |

Antitrypanosomal Activity of Ethylmorpholine-Containing Benzimidazoles

Trypanosomiasis, caused by parasitic protozoa, remains a significant global health issue, necessitating the development of new therapeutic agents. nih.gov Research has explored the efficacy of benzimidazole (B57391) derivatives containing an ethylmorpholine moiety against trypanosomes.

In a study evaluating a series of 2-arylbenzimidazoles, compounds were tested for their ability to inhibit the growth of Trypanosoma brucei. lshtm.ac.uk An imidazoline-substituted benzimidazole featuring an ethylmorpholine moiety attached to a triazole linker (compound 7a and 7b ) demonstrated significant activity, achieving over 90% growth inhibition. lshtm.ac.uk This highlights the potential contribution of the ethylmorpholine group to the antitrypanosomal potency of the benzimidazole scaffold. The study aimed to assess how modifications, such as the introduction of the ethylmorpholine substituent, influence the activity and pharmacokinetic properties of these compounds. lshtm.ac.uk

Investigation of Specific Molecular Targets and Biological Pathways

Research into the pharmacological profile of this compound analogues has identified interactions with a range of specific molecular targets, leading to the modulation of key biological pathways. These investigations, conducted through in vitro and preclinical models, provide a foundational understanding of their therapeutic potential.

The affinity of 4-benzylmorpholine (B76435) derivatives for various receptors and enzymes has been quantified in several studies. These binding assays are crucial for identifying primary molecular targets and understanding the potency of these compounds.

For instance, a series of 4-benzylaminopyrimidine-5-carboxamide derivatives containing a morpholine moiety were evaluated for their ability to inhibit the Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov One of the most potent compounds, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, demonstrated exceptionally strong inhibition of STAT6 with a half-maximal inhibitory concentration (IC₅₀) of 0.70 nM. nih.gov

In a different context, morpholine-derived thiazoles were investigated as inhibitors of bovine carbonic anhydrase-II (CA-II). N-benzyl derivatives within this series showed good potency, with the most active compound, a 4-para-nitrophenyl N-ethyl-morpholine derivative, exhibiting an IC₅₀ value of 14.68 μM. rsc.org

Furthermore, studies on mosapride, a derivative featuring a 4-(4-fluorobenzyl)-2-morpholinyl structure, characterized its agonistic activity at serotonin (B10506) 5-HT₄ receptors in isolated guinea pig ileum. nih.gov This research highlights the interaction of benzyl-morpholine scaffolds with G-protein coupled receptors.

Table 1: Binding Affinities of 4-Benzylmorpholine Analogues to Specific Molecular Targets

| Analogue Class | Molecular Target | Biological Effect | Measured Affinity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Benzylaminopyrimidine-5-carboxamides | STAT6 | Inhibition | 0.70 nM | nih.gov |

| Morpholine-derived thiazoles | Carbonic Anhydrase-II | Inhibition | 14.68 μM | rsc.org |

| 4-(4-fluorobenzyl)-2-morpholinyl derivatives (Mosapride) | Serotonin 5-HT₄ Receptor | Agonism | Equipotent to parent compound | nih.gov |

Beyond receptor binding, research has focused on how these interactions translate into the modulation of intracellular signaling pathways. The inhibition of STAT6 by 4-benzylaminopyrimidine derivatives, for example, directly impacts cytokine signaling. The potent derivative AS1617612 was shown to inhibit the differentiation of type 2 helper T (Th2) cells induced by interleukin-4 (IL-4) with an IC₅₀ of 0.28 nM, without affecting type 1 helper T (Th1) cell differentiation. nih.gov This demonstrates selective modulation of the IL-4/STAT6 signaling pathway, which is critical in allergic and immune responses. nih.gov

Separately, network pharmacology studies on cis-4-Benzyl-2,6-diphenyltetrahydropyran, a compound with structural similarities, suggest significant modulation of G-protein coupled receptor (GPCR) pathways. eurekaselect.com The analysis pointed to the involvement of neuroactive ligand-receptor interaction and calcium signaling pathways, which are integral to cellular metabolism and homeostasis. eurekaselect.com While not a direct morpholine derivative, this research indicates that benzyl (B1604629) groups can direct compounds toward complex signaling networks, including those modulated by polyphenols which are known to affect Ras/MAPK, PI3K/Akt, and PLCγ pathways. nih.gov

Investigations into the enzymatic interactions of 4-benzylmorpholine analogues have provided insights into their mechanism of inhibition. For the morpholine-derived thiazoles targeting carbonic anhydrase-II (CA-II), kinetic studies were performed to elucidate the nature of the inhibition. rsc.org The most potent inhibitor was found to act through a competitive mechanism, indicating that it binds to the active site of the enzyme and competes with the natural substrate. rsc.org This was confirmed through Lineweaver-Burk plot analysis, which revealed a kinetic inhibitor constant (Kᵢ) value of 9.64 ± 0.07 μM. rsc.org Such studies are fundamental to understanding how these molecules function at an enzymatic level and can guide the design of more specific and potent inhibitors.

Metabolic studies on other benzyl-containing synthetic cannabinoids, while focused on biotransformation rather than inhibition, also highlight enzyme interactions. In vitro incubation with human hepatocytes showed that enzymatic processes like decyanation to a carboxylic acid are major metabolic routes, demonstrating how enzymes recognize and process the benzyl moiety. nih.gov

Structure-Activity Relationship (SAR) Analyses for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of a chemical scaffold. By systematically modifying the structure of this compound derivatives, researchers have been able to correlate specific structural features with biological potency and selectivity.

SAR analyses have revealed that modifications to both the benzyl and morpholine components can dramatically alter biological activity. In the series of STAT6 inhibitors, substitutions on the benzyl ring were critical for potency. The compound AS1617612, which features a 2,3,6-trifluorobenzyl group, was identified as a highly potent inhibitor, suggesting that specific fluorine substitutions enhance binding affinity. nih.gov

For the CA-II inhibitors, substitutions on a phenyl ring attached to the thiazole moiety were explored. This study found that electron-withdrawing groups improved inhibitory activity. rsc.org Derivatives with a 4-para-nitrophenyl substitution (IC₅₀ range 14–20 μM) were more potent than those with an unsubstituted phenyl ring (IC₅₀ range 24–46 μM) or a 4-para-chlorophenyl group (IC₅₀ range 31–59 μM). rsc.org This suggests that the electronic properties of the substituent directly influence the compound's interaction with the enzyme's active site. rsc.org Similarly, N-benzylisatin-aryl-hydrazones have been synthesized and evaluated for antiproliferative activities, showing that modifications to the aryl hydrazone portion significantly impact potency against cancer cell lines. mdpi.com

Table 2: Structure-Activity Relationship of Phenyl Ring Substitutions in Morpholine-Derived Thiazole Analogues against CA-II

| Substituent at 4-position of Phenyl Ring | Effect on Potency | IC₅₀ Range (μM) | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | Most Potent | 14–20 | rsc.org |

| -Br (Bromo) | Good Potency | ~24 | rsc.org |

| Unsubstituted | Moderate Potency | 24–46 | rsc.org |

| -Cl (Chloro) | Least Potent | 31–59 | rsc.org |

The spatial arrangement of atoms within a molecule, including stereochemistry, can have a profound effect on its biological activity. A study on the optical isomers of mosapride, a 4-(4-fluorobenzyl)-2-morpholinyl derivative, investigated the role of stereoisomerism at the C2 position of the morpholine ring. nih.gov The researchers synthesized and tested the (S)-(-) and (R)-(+) enantiomers for their serotonin 5-HT₄ receptor agonistic activity. The results showed that both enantiomers were essentially equipotent, indicating that for this particular scaffold and target, the stereochemistry at this position was not a critical determinant of agonist activity. nih.gov

However, stereochemistry can be a decisive factor for other biological targets and scaffolds. nih.gov The importance of molecular geometry is further underscored by research on polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. mdpi.com Two different crystal forms (monoclinic and orthorhombic) of the same compound exhibited vastly different anti-inflammatory and analgesic effects, with the monoclinic form being a powerful analgesic and anti-inflammatory agent while the orthorhombic form was significantly weaker. mdpi.com This highlights that even subtle differences in the three-dimensional arrangement of molecules can lead to significant variations in biological response.

In Silico Preclinical Pharmacokinetics (ADME) Predictions

In the early stages of drug discovery and development, the assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step. mdpi.com The use of in silico models provides a rapid and cost-effective method to predict these properties before a compound is synthesized, thereby allowing for the early identification of potential liabilities and guiding the design of molecules with more favorable drug-like characteristics. mdpi.com For analogues of this compound, computational tools are employed to forecast their behavior within a biological system, ensuring that promising candidates possess the necessary pharmacokinetic attributes to proceed to further preclinical testing.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Properties

Computational, or in silico, ADME predictions are foundational to modern medicinal chemistry. These methods utilize a compound's structure to calculate various physicochemical and pharmacokinetic parameters. For analogues of this compound, which feature a morpholine core, these predictions are particularly valuable. The morpholine scaffold is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.govsemanticscholar.org

In silico analyses for related benzyl-morpholine and benzyl-piperidine structures have been reported, offering insights into the expected ADME profile of this class of compounds. For instance, studies on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides and 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine have utilized platforms like SwissADME and pkCSM to predict their pharmacokinetic behavior. mspsss.org.uanih.gov These studies generally indicate that molecules with these structural motifs can be designed to have good oral bioavailability and low toxicity. mspsss.org.ua

Absorption: Key parameters for predicting oral absorption include intestinal absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential. High intestinal absorption is crucial for orally administered drugs. For a series of 2-aminothiazole (B372263) hybrids containing a morpholine moiety, in silico models predicted good oral bioavailability. mspsss.org.ua Similarly, a study on a related piperidine compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), also predicted high gastrointestinal (GI) absorption. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors such as its volume of distribution (VDss), plasma protein binding (PPB), and its ability to cross the blood-brain barrier (BBB). Computational models for morpholine-containing compounds often predict their ability to penetrate the central nervous system (CNS). For M1BZP, predictions indicated that it could cross the BBB. nih.gov The extent of plasma protein binding is also a critical parameter, as it affects the concentration of free drug available to exert its pharmacological effect.

Metabolism: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. In silico tools can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. For the M1BZP compound, it was predicted not to be an inhibitor of several key CYP enzymes, suggesting a lower potential for metabolic drug-drug interactions. nih.gov

Excretion: Excretion properties, such as total clearance and potential for renal excretion through organic cation transporters (OCT2), are also evaluated. These predictions help in understanding how quickly the compound is eliminated from the body.

The following tables present representative in silico ADME data for compounds structurally related to this compound, illustrating the types of predictions made in preclinical assessments.

Table 1: Predicted Physicochemical and Lipophilicity Properties of Representative Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility |

|---|---|---|---|---|

| Analogue A: M1BZP¹ | C25H35N | 349.55 | 5.16 | Poorly soluble |

| Analogue B: Thiazole-Morpholine Hybrid² | C22H21N3O2S | 391.49 | 3.80 | Moderately soluble |

*¹Data for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) nih.gov *²Representative data for a N-(5-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamide derivative mspsss.org.ua

Table 2: Predicted Pharmacokinetic Properties (ADME) of Representative Analogues

| Parameter | Analogue A: M1BZP¹ | Analogue B: Thiazole-Morpholine Hybrid² | Interpretation |

|---|---|---|---|

| Absorption | |||

| GI Absorption | High | High | Likelihood of good absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | No | Prediction of whether the compound can cross the blood-brain barrier. |

| P-gp Substrate | No | Yes | Indicates potential for active efflux from cells. |

| Distribution | |||

| VDss (log L/kg) | 0.45 | -0.15 | Volume of distribution at steady state. |

| Plasma Protein Binding | ~90% | ~85% | Extent to which the compound binds to proteins in the blood. |

| Metabolism | |||

| CYP1A2 inhibitor | No | Yes | Potential to inhibit the CYP1A2 enzyme. |

| CYP2C9 inhibitor | No | No | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 inhibitor | No | Yes | Potential to inhibit the CYP2D6 enzyme. |

| CYP3A4 inhibitor | No | No | Potential to inhibit the CYP3A4 enzyme. |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.15 | 0.25 | Rate of drug removal from the body. |

*¹Data for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) nih.gov *²Representative data for a N-(5-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamide derivative mspsss.org.ua

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness

| Parameter | Analogue A: M1BZP¹ | Analogue B: Thiazole-Morpholine Hybrid² | Guideline/Interpretation |

|---|---|---|---|

| Drug-Likeness | |||

| Lipinski's Rule of Five | Yes (0 violations) | Yes (0 violations) | A rule of thumb to evaluate druglikeness. |

| Ghose Filter | Yes | Yes | Defines physicochemical property ranges for drug-likeness. |

| Veber's Rule | Yes | Yes | Relates to oral bioavailability. |

| Egan's Rule | Yes | Yes | A model for predicting human intestinal absorption. |

| Medicinal Chemistry | |||

| PAINS Alert | 0 alerts | 0 alerts | Indicates potential for pan-assay interference compounds. |

| Brenk Alert | 0 alerts | 1 alert (Thiazole) | Highlights structurally undesirable fragments. |

| Lead-likeness | No | Yes | Assesses suitability as a starting point for optimization. |

*¹Data for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) nih.gov *²Representative data for a N-(5-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamide derivative mspsss.org.ua

These in silico predictions are invaluable for prioritizing which this compound analogues should be synthesized and advanced into more resource-intensive in vitro and in vivo preclinical studies. By computationally filtering out compounds with predicted poor ADME properties, research efforts can be focused on candidates with a higher probability of success.

Advanced Applications and Future Research Directions for 4 Benzyl 2 Ethylmorpholine

Strategic Use as Chemical Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental molecular units used in the construction of more complex molecules. sigmaaldrich.comboronmolecular.com They serve as essential precursors in medicinal chemistry, materials science, and agrochemical development. boronmolecular.com The strategic use of 4-Benzyl-2-ethylmorpholine as a chemical building block in complex organic synthesis is an area of growing interest. researchgate.net The morpholine (B109124) moiety is a common feature in many biologically active compounds and FDA-approved drugs. nih.gov The presence of the benzyl (B1604629) and ethyl groups on the morpholine ring of this compound provides specific steric and electronic properties that can be exploited in the synthesis of complex molecular architectures.

The synthesis of complex C-functionalized morpholine derivatives remains a relatively underexplored area. nih.gov Systematic chemical diversity, a concept that guides the expansion of saturated drug-like scaffolds through regiochemical and stereochemical variation, can be applied to generate a collection of substituted morpholines derived from this compound. nih.gov These derivatives can then be used in fragment-based drug discovery or as building blocks in the synthesis of larger, more complex molecules with potential therapeutic applications. researchgate.netnih.gov

Table 1: Examples of Complex Molecules Incorporating the Morpholine Scaffold

| Compound Class | Therapeutic Area | Key Synthetic Strategy |

| Substituted Tetrahydroquinolines | mTOR Inhibitors | Incorporation of morpholine to improve pharmacokinetic and pharmacodynamic properties. researchgate.net |

| Spiroacetal Scaffolds | Novel Drug Discovery | Sequential functionalization of embedded amine functionalities. researchgate.net |

| Methyl-substituted Morpholine Acetic Acid Esters | Fragment Screening and Library Synthesis | Systematic chemical diversity approach starting from enantiomerically pure amino acids and amino alcohols. nih.gov |

Applications as Reagents and Ligands in Catalytic Systems

The application of morpholine derivatives as reagents and ligands in catalytic systems is a promising area of research. researchgate.net The nitrogen atom in the morpholine ring can coordinate with metal centers, making these compounds suitable for use as ligands in transition metal catalysis. The specific stereochemistry of this compound could be advantageous in asymmetric catalysis, where the ligand plays a crucial role in determining the stereochemical outcome of a reaction.

For instance, iridium complexes with amine-based ligands have been shown to be effective catalysts for various organic transformations. smolecule.com The potential of this compound as a ligand in such catalytic systems warrants further investigation. Additionally, morpholine-based compounds have been explored as catalysts in their own right, for example, in the oxidation of benzyl alcohol. bcrec.id

Development of Novel Materials and Functional Compounds (e.g., Ionic Liquids)

The development of novel materials and functional compounds derived from this compound, particularly ionic liquids, represents a significant avenue for future research. researchgate.net Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes. wiley-vch.de

A series of 4-benzyl-4-methylmorpholinium salts have been synthesized to produce morpholinium-based ionic liquids with a range of anions. rsc.orgresearchgate.net These ionic liquids have been characterized for their physicochemical properties, cytotoxicity, and biodegradability. rsc.orgresearchgate.net The results indicate that the properties of these ionic liquids are significantly influenced by the nature of the anion. rsc.orgresearchgate.net The synthesis of analogous ionic liquids from this compound could lead to new materials with tailored properties for specific applications, such as in extractive desulfurization of fuels or as novel biomass solvents. rsc.orgresearchgate.netscielo.br

Table 2: Physicochemical Properties of 4-Benzyl-4-methylmorpholinium-based Ionic Liquids

| Anion | State of Aggregation | Cytotoxicity (EC50, mM) |

| Chloride | Solid | Moderate |

| Nitrate | Liquid | Low |

| Acetate | Liquid | Low |

| Formate | Liquid | Low |

| Data derived from studies on 4-benzyl-4-methylmorpholinium salts. rsc.orgresearchgate.net |

Exploration of New Therapeutic Areas for Morpholine Derivatives

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.net These include anticancer, anti-inflammatory, antiviral, and neuroprotective effects. tandfonline.come3s-conferences.org The unique substitution pattern of this compound makes it a compelling candidate for exploration in various therapeutic areas.

The development of morpholine-containing drugs for central nervous system (CNS) disorders is a particularly active area of research. nih.govacs.orgacs.org The morpholine ring can improve the pharmacokinetic properties of a drug, including its ability to cross the blood-brain barrier. nih.gov Morpholine derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for CNS tumors. tandfonline.comacs.org

Furthermore, morpholine derivatives have shown promise as antimicrobial and anticancer agents. researchgate.nete3s-conferences.org For example, novel isatin (B1672199) derivatives containing a morpholine moiety have been synthesized and evaluated for their anticancer activity. mdpi.com The exploration of this compound and its derivatives in these and other therapeutic areas, such as in the development of novel α-glucosidase inhibitors for the management of diabetes, could lead to the discovery of new drug candidates. mdpi.com

Table 3: Therapeutic Targets of Morpholine Derivatives

| Therapeutic Area | Specific Target/Application | Reference |

| Neurodegenerative Diseases | Enzyme inhibitors (e.g., cholinesterase, monoamine oxidase) | tandfonline.com |

| Central Nervous System (CNS) Tumors | PI3K/mTOR pathway inhibitors | nih.gov |

| Infectious Diseases | DprE1 inhibitors for Mycobacterium tuberculosis | researchgate.net |

| Cancer | VEGFR-2 inhibitors | mdpi.com |

| Diabetes | α-Glucosidase inhibitors | mdpi.com |

Integration with Green Chemistry Principles for Sustainable Chemical Processes

The integration of this compound into sustainable chemical processes aligns with the principles of green chemistry. researchgate.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com

The use of this compound-derived ionic liquids as environmentally benign solvents is a prime example of this integration. rsc.orgresearchgate.net These ionic liquids can replace volatile and often toxic organic solvents in various chemical reactions and separations. wiley-vch.de Furthermore, the development of catalytic processes utilizing this compound as a ligand or catalyst can lead to more efficient and atom-economical synthetic methods, another key principle of green chemistry. acs.org The use of biocatalysis and greener synthesis methods, such as microwave-assisted or ultrasound-assisted reactions, for the production and modification of this compound can further enhance the sustainability of its applications. nih.govmdpi.com

The Twelve Principles of Green Chemistry sigmaaldrich.comacs.orgscribd.com

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Unexplored Potentials and Emerging Research Paradigms in Morpholine Chemistry

The field of morpholine chemistry is continually evolving, with new synthetic methods and applications being discovered. researchgate.net The exploration of the electrochemical properties of morpholine derivatives, for instance, has opened up new avenues for their use in electrosynthesis. mdpi.com The formation of a morpholine radical has been studied, which could have implications for the development of novel C-N bond-forming reactions. mdpi.com

The application of morpholine derivatives in agrochemical discovery and development is another area with significant unexplored potential. acs.org Morpholine-containing compounds have been found to exhibit insecticidal, fungicidal, and herbicidal properties. acs.org The unique structure of this compound could be leveraged to design new and effective agrochemicals.

Emerging research paradigms, such as the use of machine learning and artificial intelligence in drug discovery, could accelerate the identification of new applications for this compound. nih.gov By screening virtual libraries of its derivatives against various biological targets, researchers can more efficiently identify promising lead compounds for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.